molecular formula C8H8N2 B13549144 5-Ethynyl-4,6-dimethylpyrimidine

5-Ethynyl-4,6-dimethylpyrimidine

Cat. No.: B13549144
M. Wt: 132.16 g/mol
InChI Key: SQSRVUXYZVBAFH-UHFFFAOYSA-N
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Description

5-Ethynyl-4,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmacological importance. The compound’s structure consists of a pyrimidine ring substituted with ethynyl and methyl groups at specific positions, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with ethynylating agents under controlled conditions. One common method is the reaction of 4,6-dimethylpyrimidine with acetylene in the presence of a strong base such as sodium amide in liquid ammonia. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Ethyl-substituted pyrimidines.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

5-Ethynyl-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-4,6-dimethylpyrimidine is unique due to the presence of both ethynyl and methyl groups, which confer specific reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-ethynyl-4,6-dimethylpyrimidine

InChI

InChI=1S/C8H8N2/c1-4-8-6(2)9-5-10-7(8)3/h1,5H,2-3H3

InChI Key

SQSRVUXYZVBAFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C)C#C

Origin of Product

United States

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